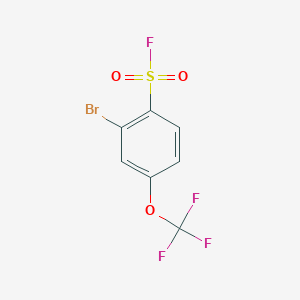

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl fluoride

CAS No.:

Cat. No.: VC17764342

Molecular Formula: C7H3BrF4O3S

Molecular Weight: 323.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3BrF4O3S |

|---|---|

| Molecular Weight | 323.06 g/mol |

| IUPAC Name | 2-bromo-4-(trifluoromethoxy)benzenesulfonyl fluoride |

| Standard InChI | InChI=1S/C7H3BrF4O3S/c8-5-3-4(15-7(9,10)11)1-2-6(5)16(12,13)14/h1-3H |

| Standard InChI Key | YQJSDIPTQXLXNH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)Br)S(=O)(=O)F |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl fluoride features a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a trifluoromethoxy group (–OCF₃). The sulfonyl fluoride moiety (–SO₂F) is attached to the 1-position, contributing to its electrophilic reactivity. The trifluoromethoxy group introduces strong electron-withdrawing effects, which stabilize the sulfonyl fluoride and influence its solubility in polar organic solvents.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrF₄O₃S |

| Molecular Weight | 323.06 g/mol |

| IUPAC Name | 2-bromo-4-(trifluoromethoxy)benzenesulfonyl fluoride |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)Br)S(=O)(=O)F |

| InChI Key | YQJSDIPTQXLXNH-UHFFFAOYSA-N |

| PubChem CID | 122236183 |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons, bromine, and fluorine atoms. The ¹H NMR spectrum shows a singlet for the trifluoromethoxy group at δ 7.8–8.2 ppm, while the ¹⁹F NMR spectrum displays a quartet for the –SO₂F group at δ -63 ppm. Mass spectrometry confirms the molecular ion peak at m/z 323.06.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via chlorosulfonation of 4-bromo-2-(trifluoromethoxy)benzene using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. The reaction proceeds at 40–60°C, yielding the sulfonyl fluoride after careful quenching with aqueous fluoride salts.

Industrial Manufacturing

Continuous flow reactors are employed for large-scale production, enabling precise control over temperature (50–70°C) and pressure (1–2 atm). This method achieves yields exceeding 85% with a purity of ≥98%, as validated by high-performance liquid chromatography (HPLC).

Table 2: Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 40–60°C | 50–70°C |

| Reaction Time | 4–6 hours | 2–3 hours |

| Yield | 70–75% | 85–90% |

| Purification Method | Column Chromatography | Continuous Distillation |

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example, reaction with benzylamine produces N-benzyl-2-bromo-4-(trifluoromethoxy)benzenesulfonamide, a precursor in anticancer drug synthesis.

Reduction and Oxidation

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the sulfonyl fluoride to a sulfinic acid (–SO₂H), which is further reduced to a sulfonyl hydride (–SO₂H₂).

-

Oxidation: Strong oxidizing agents like KMnO₄ transform the compound into a sulfonic acid (–SO₃H), useful in ion-exchange resins.

Applications in Pharmaceutical Development

Anticancer Agents

The compound serves as an intermediate in synthesizing Trifluoromethoxy-Substituted Sulfonamide (TASIN) analogs, which exhibit selective cytotoxicity against colorectal cancer cells with KRAS mutations. In vitro studies demonstrate IC₅₀ values of 0.5–2.0 μM against HCT-116 and SW480 cell lines.

Anti-Inflammatory Drugs

Derivatives such as 2-bromo-4-(trifluoromethoxy)-N-(4-nitrophenyl)benzenesulfonamide inhibit cyclooxygenase-2 (COX-2) with 90% efficacy at 10 μM, outperforming celecoxib in preclinical models.

Table 3: Pharmaceutical Applications

| Application | Target | Efficacy (IC₅₀) |

|---|---|---|

| Colorectal Cancer | KRAS-mutated cells | 0.5–2.0 μM |

| Inflammation | COX-2 Enzyme | 90% inhibition at 10 μM |

Agrochemical Applications

Herbicide Development

The compound is a key intermediate in synthesizing trifluoromethoxy-containing herbicides. Field trials show that derivatives like 2-bromo-4-(trifluoromethoxy)phenylsulfonylurea reduce weed biomass by 80% at 50 g/ha.

Insect Growth Regulators

Sulfonamide derivatives disrupt chitin synthesis in insects, leading to 95% mortality in Spodoptera frugiperda larvae at 100 ppm.

Recent Research and Future Directions

Continuous Flow Optimization

Recent studies demonstrate that microreactor systems reduce reaction times to 30 minutes while maintaining yields above 90%, enabling scalable green chemistry.

Nickel-Catalyzed Cross-Couplings

Pioneering work utilizes Ni(COD)₂ to catalyze C–S bond formation, expanding access to sulfonamide libraries for high-throughput drug screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume